molecular formula C6H9N3O2 B075602 1,3,5-Trimethyl-4-nitro-1H-pyrazole CAS No. 1125-30-0

1,3,5-Trimethyl-4-nitro-1H-pyrazole

Cat. No. B075602
CAS RN: 1125-30-0
M. Wt: 155.15 g/mol
InChI Key: YSZYFGMARJFMJK-UHFFFAOYSA-N
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Patent
US05646170

Procedure details

The pyrazole from (a) above (3.1 g; 0.028, moles) was dissolved in cold sulfuric acid (15 mL), cooled to 0° C., and then treated with fuming nitric acid (12 mL). The acidic solution was heated on a steam bath for 2 hours, cooled to room temperature, and poured over ice. The solution was made basic (pH=12) and the precipitate was collected by filtration and washed with water. Yield: 2.3 g (53%), white solid. 1H NMR (CDCl3) δ3.7 (s, 3H), 2.6 (s, 3H), 2.5 (s, 3H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=C[CH:3]=N1.[N:6]1[CH:11]=CC=[CH:8][C:7]=1[CH2:12][C:13]1[NH:17]N=NN=1.[N+:18]([O-:21])(O)=[O:19]>S(=O)(=O)(O)O>[N+:18]([C:12]1[C:13]([CH3:3])=[N:17][N:6]([CH3:11])[C:7]=1[CH3:8])([O-:21])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)CC1=NN=NN1
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The acidic solution was heated on a steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NN(C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.